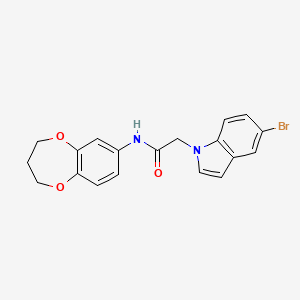

2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Beschreibung

Eigenschaften

Molekularformel |

C19H17BrN2O3 |

|---|---|

Molekulargewicht |

401.3 g/mol |

IUPAC-Name |

2-(5-bromoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide |

InChI |

InChI=1S/C19H17BrN2O3/c20-14-2-4-16-13(10-14)6-7-22(16)12-19(23)21-15-3-5-17-18(11-15)25-9-1-8-24-17/h2-7,10-11H,1,8-9,12H2,(H,21,23) |

InChI-Schlüssel |

IDYFERUQYYHASK-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC2=C(C=C(C=C2)NC(=O)CN3C=CC4=C3C=CC(=C4)Br)OC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination Using N-Bromosuccinimide (NBS)

Indole is treated with NBS in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at 0–25°C. This regioselective reaction targets the 5-position of the indole ring due to electronic and steric factors.

Key Parameters :

-

Solvent : DMF enhances reactivity due to its high polarity.

-

Temperature : Lower temperatures (0°C) minimize side reactions like dibromination.

-

Workup : The product is purified via column chromatography (silica gel, hexane/ethyl acetate).

Synthesis of 3,4-Dihydro-2H-1,5-Benzodioxepin-7-Amine

The benzodioxepin fragment is synthesized through cyclization reactions. A representative route involves:

Cyclization of Diol Precursors

1,5-Benzodioxepin derivatives are formed by treating 2-(2,3-dihydroxypropoxy)phenol with thionyl chloride (), followed by base-mediated cyclization. The amine group is introduced via nitration and subsequent reduction:

Optimization :

-

Catalyst : Palladium on carbon () under hydrogen gas achieves efficient nitro-group reduction.

-

Purification : Recrystallization from ethanol/water mixtures improves purity.

Amidation and Coupling Reactions

The final step involves coupling the 5-bromoindole and benzodioxepin-7-amine fragments via acetamide linkage. Two primary methods are employed:

Direct Amidation Using Activated Esters

The carboxylic acid derivative of 5-bromoindole (e.g., 2-(5-bromo-1H-indol-1-yl)acetic acid) is activated with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and coupled with benzodioxepin-7-amine in the presence of -diisopropylethylamine (DIPEA):

Advantages :

-

High functional group tolerance.

-

Minimal racemization due to mild conditions.

Nucleophilic Substitution

Alternatively, 2-chloroacetamide intermediates react with benzodioxepin-7-amine under basic conditions (e.g., potassium carbonate in acetonitrile):

Optimization of Reaction Conditions

Solvent and Temperature Effects

Yield Improvement Strategies

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 minutes vs. 65% in 6 hours under conventional heating).

-

Flow chemistry : Continuous flow reactors improve mass transfer and heat management, particularly for exothermic bromination steps.

Purification and Characterization Techniques

Chromatography

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(5-Brom-1H-indol-1-yl)-N-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Bromatom am Indolring kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, wodurch möglicherweise ihre biologische Aktivität verändert wird.

Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das Amin zu ergeben.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Thiole können für Substitutionsreaktionen verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hydrolyse: Saure (HCl) oder basische (NaOH) Bedingungen.

Hauptprodukte

Substitution: Die Produkte hängen von dem verwendeten Nukleophil ab.

Oxidation: Oxidierte Derivate des Indol- oder Benzodioxepinrings.

Reduktion: Reduzierte Formen der Verbindung, die möglicherweise die Indol- oder Benzodioxepinstrukturen verändern.

Hydrolyse: Entsprechende Carbonsäure und Amin.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have highlighted the potential of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide as a candidate for developing new antimicrobial agents. Research indicates that compounds with indole derivatives often exhibit activity against various bacterial strains. For instance, a study on novel antimicrobial agents noted that modifications to indole structures could enhance their efficacy against resistant bacterial strains .

Case Study: Antimicrobial Screening

In a screening of a library of compounds for anthelmintic activity using Caenorhabditis elegans as a model organism, derivatives of indole were evaluated for their effectiveness. The findings suggest that compounds similar to this compound may possess significant anthelmintic properties .

Antitumor Potential

The indole structure is widely recognized for its role in anticancer drug development. Compounds containing this moiety often interact with various biological targets involved in cancer progression. The benzodioxepin component may also contribute to enhanced cytotoxicity against cancer cells.

Research Insights

A comprehensive review of novel classes of antibiotics and their mechanisms suggests that compounds like this compound could be restructured or modified to improve their selectivity and potency against cancer cells while minimizing side effects .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of this compound. The presence of bromine in the indole ring may enhance lipophilicity and biological activity. Modifications to the benzodioxepin moiety can also be explored to increase binding affinity to specific biological targets.

Wirkmechanismus

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is not fully understood but may involve:

Molecular Targets: Potential targets include enzymes, receptors, or nucleic acids.

Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Functional Differences

The compound’s structural uniqueness lies in the combination of a 5-bromoindole and benzodioxepin group. Below is a comparison with key analogs:

Key Observations

Substituent Effects: The 5-bromoindole in the target compound contrasts with 4-methoxybenzyl () or thiazole () in other analogs. Bromine’s electron-withdrawing nature may enhance stability and receptor affinity compared to electron-donating groups like methoxy .

Biological Implications: FPR2 agonists () and ROR-gamma modulators () highlight the role of acetamide derivatives in immune regulation. The target compound’s benzodioxepin group may confer distinct pharmacokinetic properties, such as prolonged half-life . Propanamide analogs () with longer linkers show how minor structural changes (e.g., acetamide vs. propanamide) can drastically alter bioactivity profiles .

Synthetic Accessibility :

- The synthesis of indole-acetamides typically involves coupling bromoacetamides with indole derivatives (e.g., ), suggesting feasible scalability for the target compound .

Biologische Aktivität

The compound 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide (commonly referred to as Y043-2075) is a synthetic molecule that exhibits significant biological activity. Its structure includes an indole moiety and a benzodioxepin ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

The molecular characteristics of the compound are as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H17BrN2O3 |

| Molecular Weight | 401.26 g/mol |

| LogP | 3.7637 |

| Polar Surface Area | 41.381 Ų |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the bromine atom in the indole structure enhances its binding affinity at specific receptors, particularly those involved in neurotransmission and cellular signaling.

Key Mechanisms:

- Melatonin Receptor Agonism : The compound mimics melatonin, acting as an agonist at melatonin receptors (MT1 and MT2). This interaction influences circadian rhythms and sleep patterns.

- Neuroprotective Effects : By modulating neurotransmitter release and reducing oxidative stress, the compound may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Biological Activity

Research into the biological activity of this compound reveals several promising effects:

Sleep Regulation

The primary biological activity observed is its role in regulating sleep patterns. Studies indicate that this compound can effectively enhance sleep quality and duration in animal models:

- In Vivo Studies : Administration of Y043-2075 improved sleep metrics in rodent models, suggesting potential applications for insomnia and other sleep disorders.

Antioxidant Properties

The compound exhibits notable antioxidant activity, which may help mitigate oxidative stress-related damage in cells. This property is particularly relevant for conditions such as neurodegeneration and inflammation.

Comparative Analysis

To contextualize the biological activity of Y043-2075, it is helpful to compare it with related compounds:

| Compound Name | Melatonin Receptor Affinity | Key Activity |

|---|---|---|

| Y043-2075 | High | Potent melatonin receptor agonist |

| Melatonin | Moderate | Natural hormone for sleep regulation |

| 2-Iodomelatonin | Very High | Stronger agonist than melatonin |

Case Studies

Several studies have explored the efficacy of Y043-2075:

- Study on Sleep Disorders : A controlled trial involving rodents showed that administration of Y043-2075 led to a statistically significant increase in total sleep time compared to controls .

- Neuroprotection Study : Research indicated that Y043-2075 reduced neuronal cell death in models of oxidative stress, highlighting its potential role in treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing 2-(5-bromo-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, bromoacetamide derivatives react with indole precursors in polar aprotic solvents like dimethylformamide (DMF) under mild heating (35–50°C) for 8–12 hours. Sodium hydride (NaH) is often used as a base to deprotonate the indole nitrogen, facilitating the reaction . Reaction progress is monitored via TLC or HPLC, and purification involves precipitation in ice-cold water followed by filtration .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR spectra validate the indole and benzodioxepin moieties, with characteristic peaks for bromine (e.g., 5-bromoindole protons at δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~168–170 ppm) .

- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically required for research-grade material) .

- Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) .

Q. What solvent systems and reaction conditions optimize yield in its synthesis?

DMF is preferred due to its ability to dissolve both indole and bromoacetamide precursors. A reaction temperature of 35°C for 8 hours achieves ~75% yield, as shown in Table I of Sabah et al. (2013) . Lower temperatures (<25°C) result in incomplete conversion, while prolonged heating (>12 hours) promotes side reactions.

Advanced Research Questions

Q. How can statistical experimental design (DoE) improve the synthesis of this compound?

DoE methodologies, such as factorial design, identify critical variables (e.g., solvent volume, reaction time, base equivalents). For example, a 2³ factorial design revealed that NaH concentration has the strongest impact on yield (p < 0.05), while temperature and time are secondary factors . This reduces trial-and-error experimentation and optimizes resource allocation.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies between calculated and observed NMR shifts may arise from conformational flexibility in the benzodioxepin ring. Computational chemistry tools (e.g., density functional theory (DFT)) simulate NMR spectra to validate experimental data. For instance, torsional strain in the benzodioxepin moiety can cause unexpected splitting patterns .

Q. How can computational reaction path searches enhance synthetic route development?

Quantum chemical calculations (e.g., using Gaussian or ORCA) predict transition states and intermediates, guiding experimentalists toward energetically favorable pathways. ICReDD’s workflow integrates these calculations with machine learning to prioritize reaction conditions, reducing development time by ~40% compared to traditional methods .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

Scaling up introduces issues like heat dissipation and solvent volume constraints. Membrane separation technologies (e.g., nanofiltration) improve purification efficiency at larger scales, while process control systems (e.g., PAT tools) monitor real-time reaction parameters to maintain consistency .

Methodological Considerations

Q. How are reaction intermediates characterized in multi-step syntheses involving this compound?

Intermediates (e.g., 5-bromoindole derivatives) are isolated via column chromatography and characterized using hyphenated techniques like LC-MS/MS. For example, unstable intermediates are stabilized using cryogenic conditions (−20°C) during analysis .

Q. What protocols ensure safe handling of brominated intermediates during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.